(4-(Isopentylsulfinyl)phenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

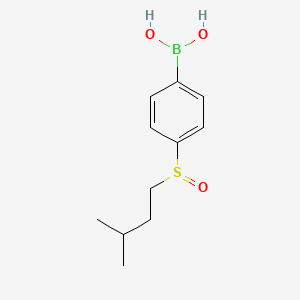

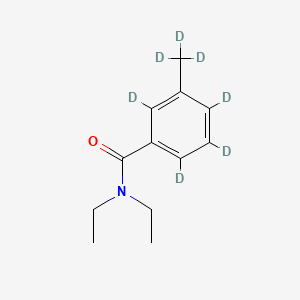

“(4-(Isopentylsulfinyl)phenyl)boronic acid” is a chemical compound with the molecular formula C11H17BO3S . It has an average mass of 240.127 Da and a monoisotopic mass of 240.099152 Da . This compound is also known by its IUPAC name, {4-[(3-Methylbutyl)sulfinyl]phenyl}boronic acid .

Molecular Structure Analysis

The molecular structure of “(4-(Isopentylsulfinyl)phenyl)boronic acid” is defined by its molecular formula, C11H17BO3S . The compound’s structure can be analyzed using various spectroscopic methods, but specific details about its structure were not found in the available resources.Physical And Chemical Properties Analysis

“(4-(Isopentylsulfinyl)phenyl)boronic acid” is a solid at room temperature . It has a molecular weight of 256.13 . More specific physical and chemical properties were not found in the available resources.Aplicaciones Científicas De Investigación

-

Sensing Applications

- Field : Chemistry

- Application Summary : Boronic acids are increasingly utilized in diverse areas of research, including their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .

- Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .

- Results or Outcomes : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

-

Therapeutic Applications

- Field : Medicine

- Application Summary : Phenylboronic acid (PBA) derivatives are known to form reversible complexes with polyols, including sugars. This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications .

- Methods of Application : The interaction of boronic acids with proteins, their manipulation, and cell labeling .

- Results or Outcomes : Boronic acids were also used for electrophoresis of glycated molecules. They were also employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .

-

Industrial Applications

- Field : Industrial Chemistry

- Application Summary : Phenolic compounds, which include phenylboronic acids, have shown interesting bioactivities, such as antioxidant, antimicrobial, anti-inflammatory, and antiproliferative activities, among others, which has led to great interest in their use by several industries .

- Methods of Application : These compounds are used in the formulation of nutraceutical products .

- Results or Outcomes : Despite the large potential applicability in industry, phenolic compounds still face some issues making it necessary to develop strategies to improve bioavailability, sustainable technologies of extraction and refinement, and stability procedures to increase the range of applicability .

-

Enrichment of cis-diol Containing Molecules

- Field : Materials Science

- Application Summary : Boronate affinity materials (BAMs) are gaining increasing attention in the fields of separation, sensing, imaging, diagnostic, and drug delivery . Phenylboronic acid (PBA)-functionalized polymers have been found to display ultrahigh selectivity to cis-diol containing molecules .

- Methods of Application : The PBA-functionalized polymers are synthesized in DMSO by a one-pot polymerization approach .

- Results or Outcomes : The PBA-MBAA particles synthesized in DMSO showed a high binding affinity with dissociation constants of 2.0×10 –4 M and 9.8×10 –5 M to adenosine and catechol, respectively, and a relatively high binding capacity (46±1 μmol/g for adenosine and 166±12 μmol/g for catechol) .

-

pH Responsive Materials

- Field : Materials Science

- Application Summary : The principle of boronate affinity reaction is pH dependent. Under high pH condition, the PBA can form a covalent complex with the cis-diol group. When the pH environment changes to be acidic, the complex will dissociate into the original PBA and the cis-diol .

- Methods of Application : This pH controllable capture/release feature of PBA gives great feasibility to develop pH responsive materials .

- Results or Outcomes : These pH responsive materials are widely applied in separation, sensing, imaging, diagnostic, and drug delivery .

- Synthesis of Peptidic Boronic Acids

- Field : Organic Chemistry

- Application Summary : Boronic acids can be used as a surrogate for N-terminal peptidic boronic acid to provide basic understanding of the stability of more elaborate N-terminal peptidic boronic acids .

- Methods of Application : The synthesis of this compound is carried out in a laboratory setting, following specific organic synthesis procedures .

- Results or Outcomes : This compound is synthesized in 44% overall yield .

Safety And Hazards

Direcciones Futuras

The future directions for the study and application of “(4-(Isopentylsulfinyl)phenyl)boronic acid” and other boronic acids are promising. Boronic acids have been used for the development of synthetic ‘boron-lectins’, for the fishing of glycoproteins from complex mixtures, for the site-oriented immobilization of antibodies, and for biorthogonal conjugations . Extending the studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .

Propiedades

IUPAC Name |

[4-(3-methylbutylsulfinyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO3S/c1-9(2)7-8-16(15)11-5-3-10(4-6-11)12(13)14/h3-6,9,13-14H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBXKJWZOEWXOJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)CCC(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675218 |

Source

|

| Record name | [4-(3-Methylbutane-1-sulfinyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Isopentylsulfinyl)phenyl)boronic acid | |

CAS RN |

1217500-92-9 |

Source

|

| Record name | [4-(3-Methylbutane-1-sulfinyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 4-amino-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B596144.png)

![Methyl 1-(4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl)piperidine-3-carboxylate](/img/structure/B596156.png)

![5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B596166.png)